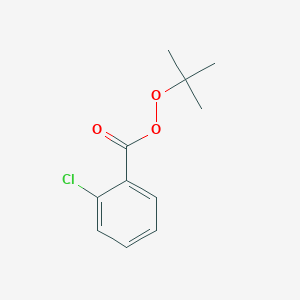
tert-Butyl 2-chlorobenzene-1-carboperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-chlorobenzene-1-carboperoxoate: is an organic peroxide compound. Organic peroxides are a class of compounds that contain the peroxide functional group (ROOR’). They are widely used in various chemical processes due to their ability to generate free radicals, which are highly reactive species.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-chlorobenzene-1-carboperoxoate typically involves the reaction of 2-chlorobenzoic acid with tert-butyl hydroperoxide in the presence of a catalyst. The reaction is often carried out under mild conditions, such as room temperature, to prevent the decomposition of the peroxide .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 2-chlorobenzene-1-carboperoxoate undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting other compounds into their oxidized forms.
Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced species.
Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products:
Oxidation: Products may include benzoic acid derivatives.
Reduction: Products may include alcohols or other reduced compounds.
Substitution: Products may include substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 2-chlorobenzene-1-carboperoxoate is used as a radical initiator in polymerization reactions. It helps in the formation of polymers by generating free radicals that initiate the polymerization process .
Biology and Medicine: In biological research, this compound can be used to study oxidative stress and its effects on cells. It can also be used in the synthesis of pharmaceuticals that require specific oxidation states .
Industry: In the chemical industry, this compound is used in the production of various chemicals, including plastics, resins, and other materials that require controlled polymerization .
Wirkmechanismus
The mechanism of action of tert-Butyl 2-chlorobenzene-1-carboperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can then participate in various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl hydroperoxide: Another organic peroxide used as a radical initiator.
Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator.
Cumene hydroperoxide: Used in the production of phenol and acetone.
Uniqueness: tert-Butyl 2-chlorobenzene-1-carboperoxoate is unique due to the presence of both the tert-butyl and 2-chlorobenzene groups, which provide specific reactivity and stability characteristics. This makes it suitable for specialized applications in both research and industry .
Eigenschaften
CAS-Nummer |
2123-90-2 |
|---|---|
Molekularformel |
C11H13ClO3 |
Molekulargewicht |
228.67 g/mol |
IUPAC-Name |
tert-butyl 2-chlorobenzenecarboperoxoate |
InChI |
InChI=1S/C11H13ClO3/c1-11(2,3)15-14-10(13)8-6-4-5-7-9(8)12/h4-7H,1-3H3 |
InChI-Schlüssel |
JWKRCBAZFRUMSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OOC(=O)C1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


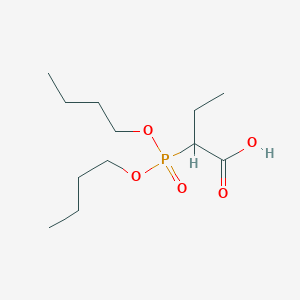
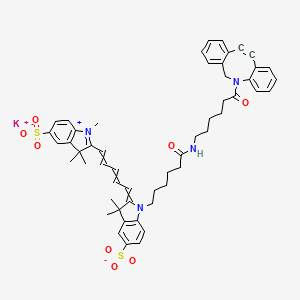


![Methyl 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B14751369.png)
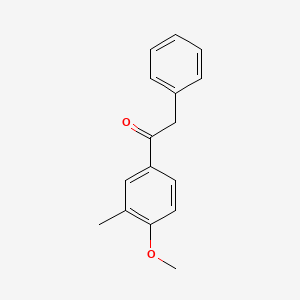
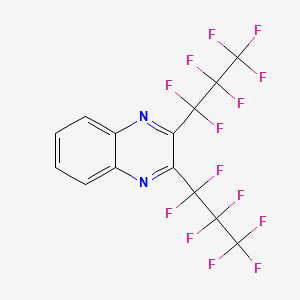
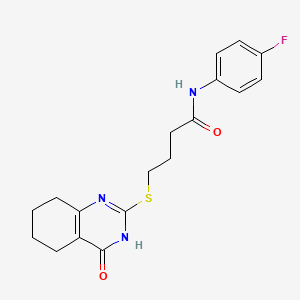
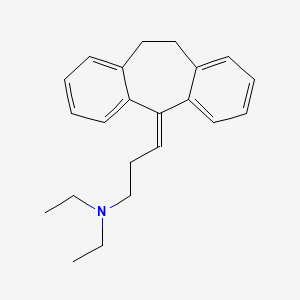
![1-[(Benzyloxy)methyl]azepane](/img/structure/B14751401.png)
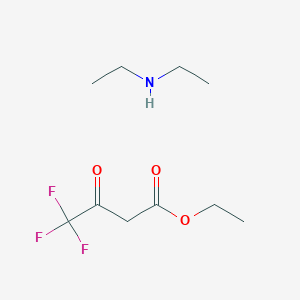
![1,2,4-Butanetriol, 3-[[3-(1-methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-, (2S,3S)-](/img/structure/B14751409.png)
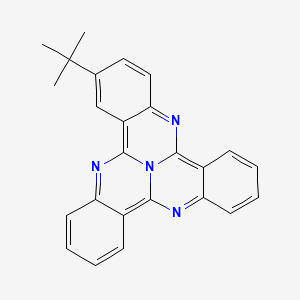
![4-iodo-2,5,7-trinitrofluoren-9-one;1-methylbenzo[a]anthracene](/img/structure/B14751418.png)
